molecular formula C30H39N5O9 B040231 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 113277-37-5

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

Cat. No.: B040231
CAS No.: 113277-37-5
M. Wt: 613.7 g/mol
InChI Key: NNGFVQWESFKLFH-BTGSAOCRSA-N
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Description

Butofilolol is a beta-blocker drug primarily used for the treatment of essential hypertension (high blood pressure). It belongs to the class of butyrophenones and is known for its ability to block beta-adrenergic receptors, which play a crucial role in regulating heart rate and blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butofilolol involves several key steps:

    Fries Rearrangement: The ester formed by 4-fluorophenol and butyryl chloride undergoes Fries rearrangement to produce 5’-fluoro-2’-hydroxybutyrophenone.

    Epichlorohydrin Treatment: The resulting compound is treated with epichlorohydrin in the presence of a base to form 1-[5-fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one.

    Reaction with tert-Butylamine: Finally, the compound reacts with tert-butylamine to yield butofilolol.

Industrial Production Methods

While specific industrial production methods for butofilolol are not widely documented, the synthesis typically follows the outlined synthetic routes, with optimization for large-scale production to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Butofilolol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Substitution reactions, particularly involving the aromatic ring, can lead to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve halogenating agents or nucleophiles for aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted butofilolol analogs.

Scientific Research Applications

Butofilolol has several scientific research applications:

Mechanism of Action

Butofilolol exerts its effects by blocking beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. This action reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. The molecular targets include the beta-adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker used for hypertension and anxiety.

    Atenolol: A selective beta-1 blocker used for cardiovascular conditions.

    Metoprolol: A beta-1 selective blocker used for hypertension and heart-related issues.

Uniqueness

Butofilolol is unique due to its specific chemical structure, which includes a fluorophenyl group and a tert-butylamine moiety. This structure contributes to its distinct pharmacological profile and beta-blocking activity .

Properties

CAS No.

113277-37-5

Molecular Formula

C30H39N5O9

Molecular Weight

613.7 g/mol

IUPAC Name

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1

InChI Key

NNGFVQWESFKLFH-BTGSAOCRSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O

sequence

AAPV

Origin of Product

United States

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